molecular formula C14H22S2 B14324321 3,5-Di-tert-butylbenzene-1,2-dithiol CAS No. 109082-03-3

3,5-Di-tert-butylbenzene-1,2-dithiol

Cat. No.: B14324321
CAS No.: 109082-03-3
M. Wt: 254.5 g/mol
InChI Key: MRFZCVJSHKARDG-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylbenzene-1,2-dithiol: is an organic compound characterized by the presence of two thiol groups (-SH) attached to a benzene ring substituted with two tert-butyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Di-tert-butylbenzene-1,2-dithiol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-Di-tert-butylbenzene-1,2-diol.

    Thionation Reaction: The hydroxyl groups (-OH) of the diol are converted to thiol groups (-SH) using reagents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent under controlled conditions.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3,5-Di-tert-butylbenzene-1,2-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: The disulfide form can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).

    Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, under basic conditions

Major Products:

    Oxidation: Disulfides

    Reduction: Thiols

    Substitution: Thioethers

Scientific Research Applications

Chemistry: 3,5-Di-tert-butylbenzene-1,2-dithiol is used as a ligand in coordination chemistry, forming complexes with various metals. It is also employed in the synthesis of sulfur-containing organic compounds.

Biology: In biological research, this compound is used to study the redox behavior of thiol groups and their role in biological systems. It serves as a model compound for understanding thiol-disulfide exchange reactions.

Medicine: While specific medical applications are limited, the compound’s thiol groups make it a potential candidate for developing thiol-based drugs or antioxidants.

Industry: In the industrial sector, this compound is used as an additive in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Di-tert-butylbenzene-1,2-dithiol primarily involves its thiol groups. These groups can undergo redox reactions, forming disulfides and participating in thiol-disulfide exchange reactions. The compound can act as a reducing agent, donating electrons to other molecules and thereby influencing redox balance in chemical and biological systems.

Comparison with Similar Compounds

    3,5-Di-tert-butylbenzene-1,2-diol: The precursor to 3,5-Di-tert-butylbenzene-1,2-dithiol, containing hydroxyl groups instead of thiol groups.

    3,5-Di-tert-butylcatechol: A related compound with hydroxyl groups at the 1 and 2 positions.

    3,5-Di-tert-butylbenzyl bromide: A compound with a bromomethyl group at the benzene ring.

Uniqueness: this compound is unique due to the presence of thiol groups, which impart distinct redox properties and reactivity compared to its hydroxyl-containing analogs. This makes it valuable in studies involving sulfur chemistry and redox biology.

Properties

CAS No.

109082-03-3

Molecular Formula

C14H22S2

Molecular Weight

254.5 g/mol

IUPAC Name

3,5-ditert-butylbenzene-1,2-dithiol

InChI

InChI=1S/C14H22S2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9/h7-8,15-16H,1-6H3

InChI Key

MRFZCVJSHKARDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)S)S)C(C)(C)C

Origin of Product

United States

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